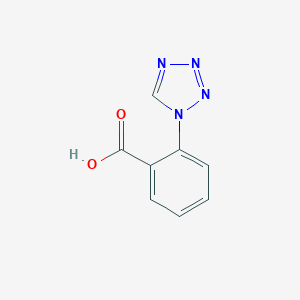

2-(1H-tetrazol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBFPWBHORPKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353796 | |

| Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116570-12-8 | |

| Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines key physicochemical properties, and presents a thorough analysis of its structural and spectral characteristics. This guide is intended to serve as a valuable resource for researchers and scientists working with tetrazole-containing compounds.

Introduction

Tetrazoles are a significant class of nitrogen-containing heterocycles that are recognized as bioisosteres of carboxylic acids. This property makes them valuable pharmacophores in drug design, offering improved metabolic stability and pharmacokinetic profiles. The title compound, this compound, incorporates both a tetrazole ring and a benzoic acid moiety, presenting a unique scaffold for the development of novel therapeutic agents. This guide provides a detailed methodology for its preparation and a comprehensive summary of its characterization.

Synthesis

The synthesis of this compound is most effectively achieved through the cyclization of 2-aminobenzoic acid (anthranilic acid) with sodium azide and an orthoformate, a well-established method for the formation of 1-substituted tetrazoles from primary amines.

Experimental Protocol

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Sodium azide (NaN₃)

-

Triethyl orthoformate (CH(OC₂H₅)₃)

-

Glacial acetic acid

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzoic acid (1 equivalent) and sodium azide (1.5 equivalents) in triethyl orthoformate (3 equivalents).

-

To this suspension, add glacial acetic acid (10 volumes).

-

Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the acetic acid and excess triethyl orthoformate under reduced pressure.

-

To the resulting residue, add ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Physicochemical and Structural Properties

The key physicochemical and structural properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not explicitly reported, but related compounds suggest a melting point above 200 °C. |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water. |

| Crystal Structure | The tetrazole and benzene rings are planar, but not coplanar, with a dihedral angle of approximately 52.90°. Molecules are linked by O-H···N and C-H···O hydrogen bonds.[1] |

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data is presented below based on the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 (broad s) | Singlet | 1H | -COOH |

| ~9.5 (s) | Singlet | 1H | Tetrazole-H |

| ~8.2 (dd) | Doublet of doublets | 1H | Aromatic-H (ortho to COOH) |

| ~7.8-7.9 (m) | Multiplet | 2H | Aromatic-H |

| ~7.6 (m) | Multiplet | 1H | Aromatic-H |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~145 | Tetrazole-C |

| ~135 | Aromatic C-N |

| ~133 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-COOH |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1500 | Medium | N=N stretch (tetrazole ring) |

| ~1300 | Medium | C-O stretch, O-H bend |

| ~1100, ~1000 | Medium | N-N stretch (tetrazole ring) |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

Caption: Predicted mass fragmentation pathway of the title compound.

Quantitative Mass Spectrometry Data:

| m/z | Predicted Fragment Ion |

| 190 | [M]⁺˙ (Molecular Ion) |

| 172 | [M - H₂O]⁺˙ |

| 162 | [M - N₂]⁺˙ |

| 145 | [M - COOH]⁺ |

| 121 | [C₆H₄COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Relationships and Workflows

General Synthetic Workflow

The overall process from starting materials to the purified final product can be visualized as a straightforward workflow.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, along with a comprehensive summary of its characterization. The provided data and workflows are intended to facilitate the work of researchers in medicinal chemistry and related fields, enabling the efficient preparation and confident identification of this versatile chemical entity. The unique structural features of this compound warrant further investigation into its potential biological activities.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2-(1H-tetrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry due to the role of the tetrazole moiety as a bioisostere for carboxylic acids. This document details the synthesis, experimental procedures for crystal analysis, and a thorough examination of its structural features.

Molecular Structure and Crystallographic Overview

The compound this compound has the chemical formula C₈H₆N₄O₂. The crystal structure reveals that the molecule consists of a benzoic acid group substituted with a 1H-tetrazole ring at the ortho position.

The key finding from the X-ray diffraction analysis is that while both the tetrazole and benzene rings are individually planar, they are not coplanar with each other.[1] The dihedral angle between the planes of the two rings is a significant 52.90 (4)°.[1] This twisted conformation is a defining feature of the molecule's three-dimensional structure.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and C—H⋯O interactions link adjacent molecules, forming two-dimensional networks that are parallel to the xz plane.[1] These networks are further held together by van der Waals forces.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from corresponding amines has been reported, which can be adapted for the synthesis of the title compound from 2-aminobenzoic acid.[2] The reaction proceeds via a three-component reaction catalyzed by ytterbium(III) triflate.

Reaction Scheme:

2-Aminobenzoic Acid + Triethyl Orthoformate + Sodium Azide → this compound

Detailed Protocol:

-

To a solution of 2-aminobenzoic acid (2.0 mmol) in an appropriate solvent, add triethyl orthoformate (2.4 mmol) and sodium azide (2.0 mmol).

-

Add a catalytic amount of Yb(OTf)₃ (e.g., 0.05 g).

-

Heat the reaction mixture at 120°C for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with cold water (5 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Separate the catalyst by filtration.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by crystallization from an ethyl acetate-hexane mixture to afford pure this compound.

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow crystallization from an acetonitrile solution.

-

Data Collection: A suitable single crystal was mounted on a diffractometer. The data were collected at room temperature using Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved by direct methods. The positions of the hydrogen atoms were determined from a difference Fourier map and refined freely. The final structure was refined against F² using all reflections.

Quantitative Crystallographic and Geometric Data

The crystal structure of this compound has been determined with high precision. The key crystallographic and geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₈H₆N₄O₂ |

| Formula weight | 190.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.357 (1) |

| b (Å) | 12.019 (2) |

| c (Å) | 8.369 (1) |

| β (°) | 98.24 (1) |

| Volume (ų) | 831.9 (2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.518 |

| Absorption coefficient (mm⁻¹) | 0.115 |

| F(000) | 392 |

| Crystal size (mm) | 0.30 × 0.25 × 0.20 |

| θ range for data collection (°) | 2.22 to 27.00 |

| Reflections collected | 1787 |

| Independent reflections | 1705 [R(int) = 0.011] |

| Final R indices [I>2σ(I)] | R1 = 0.0381, wR2 = 0.1032 |

| R indices (all data) | R1 = 0.0457, wR2 = 0.1086 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1—N2 | 1.361 (1) |

| N2—N3 | 1.299 (1) |

| N3—N4 | 1.353 (1) |

| N4—C5 | 1.325 (1) |

| N1—C5 | 1.332 (1) |

| N1—C6 | 1.431 (1) |

| C1—O1 | 1.305 (1) |

| C1—O2 | 1.216 (1) |

| C1—C2 | 1.488 (2) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C5—N1—N2 | 106.2 (1) |

| N3—N2—N1 | 109.1 (1) |

| N2—N3—N4 | 109.1 (1) |

| C5—N4—N3 | 106.4 (1) |

| N4—C5—N1 | 109.1 (1) |

| C5—N1—C6 | 129.8 (1) |

| N2—N1—C6 | 123.9 (1) |

| O2—C1—O1 | 122.9 (1) |

| O2—C1—C2 | 121.7 (1) |

| O1—C1—C2 | 115.4 (1) |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to its final structural analysis.

Caption: Logical workflow from synthesis to structural determination.

Conclusion

The crystal structure of this compound is characterized by a non-coplanar arrangement of its tetrazole and benzene rings and a robust hydrogen-bonding network. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and materials science. This structural information is foundational for understanding the physicochemical properties of this compound and for the rational design of new molecules with potential therapeutic applications.

References

Spectroscopic and Structural Characterization of 2-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 2-(1H-tetrazol-1-yl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), outlines plausible experimental protocols for its synthesis and characterization, and presents a general workflow for its analysis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its constituent functional groups (a substituted benzoic acid and a 1-substituted tetrazole) and known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.5 - 12.5 | br s | 1H | -COOH |

| 9.65 | s | 1H | H-5 (tetrazole) |

| 8.10 | dd | 1H | Ar-H |

| 7.95 | td | 1H | Ar-H |

| 7.80 | td | 1H | Ar-H |

| 7.70 | dd | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.0 | C=O (acid) |

| 145.0 | C-5 (tetrazole) |

| 134.5 | Ar-C |

| 133.0 | Ar-C |

| 131.5 | Ar-C |

| 130.0 | Ar-C |

| 129.0 | Ar-C |

| 126.0 | Ar-C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 3120 | Weak | C-H stretch (tetrazole) |

| 3070 | Weak | C-H stretch (aromatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1450 | Medium | N=N stretch (tetrazole ring) |

| 1300 | Medium | C-O stretch / O-H bend |

| 1250 | Medium | C-N stretch |

| 920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion | Notes |

| 191.0563 | [M+H]⁺ | Predicted exact mass for C₈H₇N₄O₂⁺. |

| 189.0418 | [M-H]⁻ | Predicted exact mass for C₈H₅N₄O₂⁻. |

| 173.0463 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |

| 145.0512 | [M+H-N₂-CO]⁺ | Fragmentation involving loss of nitrogen from the tetrazole ring and carbon monoxide. |

Experimental Protocols

The following are plausible experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Ullmann Condensation

A likely synthetic route to this compound is via an Ullmann-type condensation reaction.

Materials:

-

2-Iodobenzoic acid

-

1H-Tetrazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-iodobenzoic acid (1.0 eq), 1H-tetrazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of 2-3 to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

Parameters: For ¹H NMR, use a spectral width of 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, use a spectral width of 240 ppm with a relaxation delay of 2 seconds.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Parameters: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

physical and chemical properties of 2-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1H-tetrazol-1-yl)benzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles known structural information and contextual data from related compounds to offer a detailed profile. It includes postulated synthetic routes, characterization methodologies, and a proposed biological screening workflow for the evaluation of its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted with a tetrazole ring. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[2] Given this background, this compound represents a molecule of interest for further investigation in drug discovery programs.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, the following tables summarize its known properties and predicted characteristics based on its structure and data from analogous compounds.

Table 1: General and Structural Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆N₄O₂ | [3][4] |

| Molecular Weight | 190.16 g/mol | Calculated |

| IUPAC Name | This compound | |

| CAS Number | 116570-12-8 | |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds |

| Crystal Structure | The tetrazole and benzene rings are planar. The dihedral angle between the rings is 52.90(4)°. | [4] |

Table 2: Predicted and Comparative Physical Properties

| Property | Value | Source/Comment |

| Melting Point | Not experimentally determined. Benzoic acid melts at 122.4 °C.[5] | A precise melting point for the title compound is not available in the reviewed literature. |

| Solubility | - Water: Predicted to be sparingly soluble. - Ethanol: Predicted to be soluble. - DMSO: Predicted to be soluble. | Quantitative data is not available. Predictions are based on the properties of benzoic acid and general solubility trends of similar organic acids.[6][7] |

| pKa | Not experimentally determined. The pKa of benzoic acid is 4.2.[8] | The tetrazole moiety may influence the acidity. |

Synthesis and Characterization

A plausible synthetic route to this compound involves the reaction of 2-aminobenzoic acid with sodium azide and triethyl orthoformate.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

-

Materials: 2-aminobenzoic acid, sodium azide, triethyl orthoformate, glacial acetic acid, ethanol, deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Add sodium azide and triethyl orthoformate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an ATR accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

-

Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~13.0 | Singlet | Carboxylic acid proton |

| ¹H | ~9.5 | Singlet | Tetrazole proton |

| ¹H | ~7.5 - 8.2 | Multiplet | Aromatic protons |

| ¹³C | ~167 | - | Carboxylic acid carbonyl carbon |

| ¹³C | ~145 | - | Tetrazole carbon |

| ¹³C | ~125 - 135 | - | Aromatic carbons |

Note: These are estimated values. Actual chemical shifts may vary.

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3100 | C-H | Stretching (Aromatic and Tetrazole) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| 1600-1450 | C=C, C=N | Ring Stretching (Aromatic and Tetrazole) |

| ~1300 | C-O | Stretching (Carboxylic acid) |

| ~900 | O-H | Bending (Out-of-plane, Carboxylic acid) |

Reference data from benzoic acid and tetrazole derivatives.[10][11]

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 191 | [M+H]⁺ | Protonated molecular ion |

| 189 | [M-H]⁻ | Deprotonated molecular ion |

| 173 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid |

| 145 | [M+H-HCOOH]⁺ | Loss of formic acid |

| 118 | [C₇H₆N]⁺ | Fragment corresponding to benzonitrile radical cation |

| 90 | [C₆H₄N]⁻ | Fragment from cleavage of the tetrazole ring |

Fragmentation patterns of tetrazoles can be complex and may involve the loss of N₂ or HN₃.[12]

Biological Activity and Drug Development Potential

There is no specific biological activity reported for this compound in the reviewed literature. However, the tetrazole moiety is a key feature in many marketed drugs, often acting as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved metabolic stability and oral bioavailability.[10][13]

Given the known activities of other tetrazole-containing compounds, this compound could be a candidate for screening in various therapeutic areas, including but not limited to:

-

Oncology: Many tetrazole derivatives have shown anticancer activity.[2]

-

Inflammation: Tetrazoles are present in some anti-inflammatory drugs.

-

Infectious Diseases: Antibacterial and antifungal properties have been reported for some tetrazole compounds.

Proposed In Vitro Screening Workflow

For a novel chemical entity like this compound with an unknown biological profile, a general screening cascade would be employed to identify potential therapeutic applications.

Caption: A general workflow for the initial in vitro screening of a novel chemical entity.[14][15]

Conclusion

This compound is a compound of interest due to the presence of the pharmacologically significant tetrazole ring. While specific experimental data on its physical, chemical, and biological properties are scarce, this guide provides a comprehensive overview based on its known structure and data from related compounds. The proposed synthetic route and characterization methods, along with a hypothetical biological screening cascade, offer a roadmap for future research into this potentially valuable molecule. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

- 1. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. lifesciencesite.com [lifesciencesite.com]

- 13. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. international-biopharma.com [international-biopharma.com]

- 15. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to 2-(1H-tetrazol-1-yl)benzoic Acid

Introduction: 2-(1H-tetrazol-1-yl)benzoic acid, a seemingly unassuming aromatic compound, holds a significant place in the annals of medicinal chemistry. While not a therapeutic agent in its own right, its discovery and application as a pivotal structural motif revolutionized the development of a major class of cardiovascular drugs. This technical guide delves into the discovery, history, and core scientific principles surrounding this important molecule, providing researchers, scientists, and drug development professionals with an in-depth understanding of its significance.

Discovery and Historical Context: A Tale of Bioisosterism

The history of this compound is intrinsically linked to the quest for effective treatments for hypertension and the broader understanding of the renin-angiotensin system (RAS). In the late 20th century, angiotensin II receptor blockers (ARBs) emerged as a promising new class of antihypertensive agents. The development of these drugs, colloquially known as "sartans," was a triumph of rational drug design.

A key challenge in the development of early ARBs was the need for a suitable acidic group to mimic the carboxylic acid of the natural ligand, angiotensin II, and interact with the AT1 receptor. While carboxylic acids were the obvious choice, they often suffered from poor oral bioavailability and metabolic instability. This led medicinal chemists to explore the concept of bioisosterism , the substitution of a functional group with another that has similar physical and chemical properties, leading to a similar biological response.

The tetrazole ring, with its acidic proton and planar structure, was identified as an excellent bioisostere for the carboxylic acid group. This discovery was a turning point in the development of ARBs. This compound emerged as a crucial building block, providing the essential tetrazole-phenyl moiety that would become a hallmark of many successful "sartan" drugs, including Losartan and Valsartan.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and characterization were reported in the context of broader research into tetrazole chemistry and its applications in medicinal chemistry. A notable publication in Acta Crystallographica in 2001 by Lyakhov et al. provided a detailed analysis of its crystal structure, solidifying its chemical identity for the scientific community.[1]

Physicochemical and Structural Data

The structural integrity of this compound is fundamental to its role as a molecular scaffold. The following table summarizes key physicochemical and crystallographic data.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₂ | [2] |

| Molecular Weight | 190.16 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 224-226 °C | |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Dihedral Angle (Benzene-Tetrazole) | 52.90(4)° | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 2-aminobenzoic acid with sodium azide and an orthoformate, typically triethyl orthoformate. This one-pot reaction provides a straightforward and efficient route to the desired product.

General Synthetic Scheme

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminobenzoic acid

-

Sodium azide (NaN₃)

-

Triethyl orthoformate

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobenzoic acid and sodium azide in triethyl orthoformate.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add glacial acetic acid to the cooled suspension while maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a dilute aqueous HCl solution (e.g., 1 M HCl).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Role in Drug Development: The Angiotensin II Receptor Blocker Story

The primary significance of this compound lies in its application as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs). The following diagram illustrates the logical relationship of this compound to the development of this important class of drugs.

Caption: The central role of this compound in ARB development.

The tetrazole moiety of this compound, being isosteric to a carboxylic acid, provides the necessary acidic character for binding to the AT1 receptor. Its incorporation into the biphenyl scaffold of molecules like losartan was a critical step in achieving potent and orally bioavailable drugs.

Biological Activity Data

There is a notable absence of published data on the intrinsic biological activity of this compound itself. Its development and use have been almost exclusively as a synthetic intermediate. It is plausible that the compound was screened in early discovery programs, but any significant activity would likely have been overshadowed by the much more potent and specifically designed ARBs that incorporate its structure. The value of this molecule is therefore not in its direct biological effects, but in its utility as a precisely engineered chemical tool.

Conclusion

This compound stands as a testament to the power of rational drug design and the importance of key chemical building blocks. While it may not be a household name, its discovery and application have had a profound impact on the treatment of cardiovascular disease. This technical guide has provided an overview of its history, synthesis, and critical role in the development of angiotensin II receptor blockers. For researchers and scientists in the field of drug development, the story of this compound serves as a compelling example of how fundamental chemistry can translate into life-saving medicines.

References

Solubility Profile of 2-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a molecule of interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzoic acid backbone substituted with a tetrazole ring, suggests a unique combination of physicochemical properties that can influence its behavior in various solvent systems. Understanding the solubility of this compound is critical for its formulation, delivery, and overall efficacy in potential therapeutic applications.

The benzoic acid component generally imparts low solubility in aqueous solutions at neutral pH, while its solubility increases in basic conditions due to the formation of the benzoate salt. Conversely, the tetrazole ring is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group and can influence properties like metabolic stability and lipophilicity, which in turn affect solubility. The unique properties of the tetrazole ring may enhance the solubility and stability of the compound.

This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary protocols to determine its precise solubility in various common solvents.

Predicted Solubility Profile

Based on the general principles of organic chemistry, the solubility of this compound in common solvents can be predicted as follows:

-

Water: The presence of the carboxylic acid group suggests that the solubility in water will be low and pH-dependent. At acidic pH, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form the more soluble carboxylate salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating this compound. The ability of these solvents to act as both hydrogen bond donors and acceptors allows for favorable interactions with both the carboxylic acid and the nitrogen atoms of the tetrazole ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be excellent solvents for this compound due to their high polarity and ability to accept hydrogen bonds. Acetone is also expected to be a reasonably good solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and tetrazole functional groups, the solubility of this compound in nonpolar solvents is expected to be very low.

Illustrative Solubility Data of a Related Compound: Benzoic Acid

To provide a quantitative perspective, the following tables summarize the experimentally determined solubility of benzoic acid in various common solvents. It is important to note that these values are for benzoic acid and should be considered as an illustrative proxy for the potential solubility behavior of this compound. The presence of the tetrazole group will undoubtedly modify these values.

Table 1: Solubility of Benzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 0.34 |

| Water | 100 | 5.63 |

| Ethanol | 25 | 58.4 |

| Acetone | 20 | 69.1 ( g/100g ) |

| Benzene | 25 | 10.0 |

| Carbon Tetrachloride | 25 | 4.0 |

| Diethyl Ether | 25 | 40.7 |

| Chloroform | 25 | 22.2 |

Table 2: Molar Solubility of Benzoic Acid in a Range of Organic Solvents

| Solvent | Average Molar Solubility (M) |

| Water | 0.027 |

| 1,4-Dioxane | 3.088 |

| 1-Butanol | 2.150 |

| 1-Hexanol | 1.622 |

| 1-Octanol | 1.126 |

| Dimethylformamide (DMF) | 5.287 |

| Dimethyl Sulfoxide (DMSO) | 5.873 |

| 2-Propanol | 2.381 |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires rigorous experimental procedures. The following sections detail the methodologies for both thermodynamic (equilibrium) and kinetic solubility measurements.

Thermodynamic Solubility (Equilibrium Method)

This method determines the solubility of a compound at equilibrium, providing a true measure of its intrinsic solubility in a given solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution remains constant.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The exact time should be determined empirically by sampling at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid precipitation during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC)-UV: This is a widely used and accurate method. A calibration curve is generated using standard solutions of known concentrations. The saturated solution is diluted appropriately to fall within the linear range of the calibration curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, UV-Vis spectroscopy can be a rapid method for quantification. A calibration curve is required.

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to the saturated solution.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Workflow for Thermodynamic Solubility Determination

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in early drug discovery for rapid screening.

Principle: A concentrated stock solution of the compound is added to an aqueous buffer, and the concentration at which precipitation is first observed is determined.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well of another 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically 1-5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Precipitation Detection: Detect the presence of precipitate using an automated method.

-

Turbidimetry/Nephelometry: Measure the light scattering caused by the precipitate using a plate reader.

-

UV-Vis Spectroscopy: Measure the absorbance of the solution. A drop in absorbance compared to a theoretical value can indicate precipitation.

-

Direct Imaging: Some instruments can directly image the wells to visually identify precipitate.

-

-

Data Analysis: The kinetic solubility is reported as the concentration in the well just before the one in which a significant increase in turbidity or a deviation in absorbance is observed.

Diagram 2: Workflow for Kinetic Solubility Determination

Workflow for Kinetic Solubility Determination

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on the known properties of benzoic acid and tetrazole derivatives. It is anticipated that the compound will exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. For researchers requiring precise solubility values, the detailed experimental protocols for both thermodynamic and kinetic solubility provided in this guide offer a robust starting point for experimental determination. The successful application of these methods will be crucial for advancing the research and development of this compound for its intended applications.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(1H-tetrazol-1-yl)benzoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound incorporating both a tetrazole ring and a benzoic acid functional group. The thermal stability of such molecules is a critical parameter in drug development and materials science, influencing storage conditions, processing, and safety. The high nitrogen content of the tetrazole ring suggests that it is an energetic functional group, prone to thermal decomposition with the liberation of nitrogen gas. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its characterization, and a plausible decomposition mechanism.

Predicted Thermal Properties

The thermal stability of this compound is primarily dictated by the tetrazole ring, which is known to be the least stable component. The presence of the benzoic acid group at the ortho position can also influence the decomposition pathway through steric and electronic effects.

Melting Point: The melting point is anticipated to be sharp, characteristic of a crystalline solid. Benzoic acid itself melts at 122.4 °C. The introduction of the tetrazole substituent is expected to significantly increase the melting point due to an increase in molecular weight and the potential for additional intermolecular interactions.

Decomposition Temperature: The decomposition is predicted to be an exothermic process, primarily driven by the breakdown of the tetrazole ring. For comparison, 1-phenyl-1H-tetrazole has a decomposition onset at approximately 210 °C. The ortho-benzoic acid group may slightly alter this temperature. The decomposition is expected to be a multi-stage process, with the initial and most significant event being the decomposition of the tetrazole moiety, followed by the decarboxylation of the benzoic acid group at higher temperatures.

Quantitative Data Summary

The following tables summarize the estimated quantitative data for the thermal analysis of this compound, based on data from analogous compounds.

Table 1: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Notes |

| Melting Onset Temperature (Tonset) | > 150 °C | Endothermic event. Higher than benzoic acid due to the tetrazole substituent. |

| Melting Peak Temperature (Tpeak) | > 160 °C | Endothermic event. |

| Decomposition Onset Temperature (Tonset) | ~200 - 220 °C | Exothermic event. Based on data for 1-phenyl-1H-tetrazole. |

| Decomposition Peak Temperature (Tpeak) | ~220 - 240 °C | Exothermic event. |

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Predicted Mass Loss (%) | Associated Process |

| Step 1 | ~200 - 250 °C | ~29% | Loss of N2 from the tetrazole ring. |

| Step 2 | > 250 °C | ~23% | Decarboxylation (loss of CO2). |

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (melting, crystallization, decomposition) as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) to determine the transition temperatures (onset and peak) and the enthalpy changes (ΔH).

-

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for thermal analysis.

5.2. Plausible Decomposition Pathway

The thermal decomposition of 1-substituted tetrazoles is generally accepted to proceed via the elimination of molecular nitrogen.[1] This process can occur through a concerted mechanism or a stepwise mechanism involving a nitrene intermediate. For this compound, the initial step is likely the cleavage of the tetrazole ring.

Caption: Plausible decomposition pathway.

The initial step is the thermally induced elimination of a molecule of nitrogen (N2) from the tetrazole ring, which is the most energetically favorable decomposition route for 1-substituted tetrazoles. This leads to the formation of a highly reactive nitrene intermediate. This intermediate can then undergo various rearrangements and further decomposition. At higher temperatures, the carboxylic acid group is likely to undergo decarboxylation, releasing carbon dioxide (CO2).

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its thermal behavior can be inferred from the well-established chemistry of its constituent parts. The compound is predicted to exhibit a melting point above 150 °C, followed by a distinct, exothermic decomposition beginning around 200-220 °C, characterized primarily by the loss of nitrogen from the tetrazole ring. Further degradation at higher temperatures is expected to involve the benzoic acid moiety. The provided experimental protocols offer a standardized approach for the empirical determination of these thermal properties, which is essential for the safe handling, formulation, and storage of this compound in research and development settings.

References

A Quantum Chemical Deep Dive into 2-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the quantum chemical properties of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document collates available experimental data and supplements it with theoretical insights from quantum chemical calculations on analogous compounds. Key molecular parameters, including structural geometry, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics are discussed. Methodologies for both experimental characterization and computational analysis are detailed to provide a robust resource for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to a class of compounds that merge the structural features of benzoic acid with a tetrazole ring. This combination is of particular interest as the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates. Furthermore, the electronic nature of the tetrazole ring can impart unique optical and material properties. Understanding the fundamental quantum chemical characteristics of this molecule is paramount for its rational application in drug design and materials engineering. This guide synthesizes crystallographic data with theoretical calculations to provide a detailed molecular portrait.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. Experimental data from single-crystal X-ray diffraction provides a precise determination of the solid-state conformation of this compound.

Experimental Crystallographic Data

A study by Lyakhov et al. has elucidated the crystal structure of this compound.[1][2] Key findings from this experimental work are summarized below:

-

Planarity: The tetrazole and benzene rings are individually planar, with deviations within 0.001 Å and 0.007 Å, respectively.[1][2]

-

Dihedral Angle: The two rings are not coplanar. The dihedral angle between the plane of the tetrazole ring and the benzene ring is 52.90°.[1][2]

-

Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds. Specifically, O—H⋯N and C—H⋯O hydrogen bonds connect adjacent molecules, forming two-dimensional networks.[1][2]

Theoretical Optimized Geometry

While a specific DFT optimization for this compound is not available in the reviewed literature, calculations on closely related benzoic acid and tetrazole derivatives are typically performed using Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311++G(d,p).[3] Such calculations would yield optimized bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared with the experimental crystal structure data. The table below presents the experimental data for this compound.

Table 1: Experimental Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Tetrazole Ring Planarity | within 0.001 (1) Å |

| Benzene Ring Planarity | within 0.007 (1) Å |

| Dihedral Angle (Tetrazole-Benzene) | 52.90 (4)° |

Source: Acta Crystallographica Section C, 2001, C57, 1436-1437.[1][2]

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. The experimental spectra can be accurately interpreted and assigned with the aid of theoretical frequency calculations.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound would typically be recorded using the KBr pellet technique over a range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a spectrometer with a Nd:YAG laser source for excitation, typically at 1064 nm, to minimize fluorescence.

Theoretical Vibrational Frequencies

Quantum chemical calculations, usually at the B3LYP/6-311++G(d,p) level of theory, are employed to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and methodological approximations.

Table 2: Characteristic Vibrational Frequencies of Benzoic Acid and Tetrazole Moieties (Reference Data)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 | [4] |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | [4] |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | [4] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | [3] |

| C=C (Aromatic) | Ring Stretching | 1625 - 1465 | [4] |

| N=N, C=N (Tetrazole) | Ring Stretching | 1500 - 1400 | [5] |

| Tetrazole Ring | Ring Breathing/Deformation | 1100 - 1000 |[6] |

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of a molecule, such as its reactivity and spectral properties, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These energies are standard outputs of DFT calculations. For related tetrazole derivatives, studies have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-accepting regions.[7]

UV-Vis Spectroscopy

The electronic transitions of this compound can be investigated experimentally using UV-Vis spectroscopy. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For benzoic acid, characteristic absorptions are observed around 230 nm and 274 nm.[8]

Table 3: Representative Electronic Properties of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Level |

|---|---|---|---|---|

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | -6.21 | -1.54 | 4.67 | B3LYP/6-311++G(d,p) |

Source: Molecules, 2022, 27(5), 1569.[3]

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, making them suitable for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter for quantifying the NLO response.

Theoretical Calculation of NLO Properties

The NLO properties of this compound can be predicted through quantum chemical calculations. The components of the first-order hyperpolarizability tensor are calculated, and the total hyperpolarizability is determined. Studies on push-pull tetrazoles have demonstrated that the NLO response can be tuned by modifying donor and acceptor groups.[9][10]

Table 4: Calculated First-Order Hyperpolarizability of a Push-Pull Tetrazole

| Compound | β₀ (x 10⁻³⁰ esu) | Calculation Level |

|---|---|---|

| 2-(4-(N,N-diphenylamino)phenyl)-5-(p-nitrophenyl)tetrazole | High | CAM-B3LYP/6-311++G** |

Source: RSC Advances, 2022, 12, 24133-24141.[9][10]

Methodological Workflow and Data Visualization

To provide a clear overview of the process of characterizing a molecule like this compound, the following workflow diagrams are presented.

Figure 1: Integrated experimental and computational workflow.

References

- 1. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles [mdpi.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism of 2-(1H-tetrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the prototropic tautomerism in 2-(1H-tetrazol-1-yl)benzoic acid, a key structural motif in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, making an understanding of its tautomeric preferences crucial for drug design, receptor binding, and pharmacokinetic properties. This document details the structural characteristics of the known tautomer, outlines experimental and computational methodologies for studying the tautomeric equilibrium, and presents relevant data in a structured format.

Introduction to Tautomerism in Tetrazoles

Prototropic tautomerism in tetrazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For C-substituted tetrazoles, two primary tautomeric forms are considered: the 1H- and 2H-tautomers.[1] The position of this equilibrium is influenced by several factors, including the physical state (solid, liquid, or gas), solvent polarity, and the electronic nature of the substituents on the ring.[2]

Generally, in the solid state and in polar solvents, the more polar 1H-tautomer is favored.[3] Conversely, the 2H-tautomer is often more stable in the gas phase.[3] For this compound, the existing crystallographic data confirms the predominance of the 1H-tautomer in the solid state.

Structural and Spectroscopic Data

The structural integrity and tautomeric form of this compound have been unequivocally determined in the solid state by single-crystal X-ray diffraction. In solution, the tautomeric equilibrium can be investigated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

X-ray Crystallography Data

The crystal structure of this compound reveals that it exists exclusively as the 1H-tautomer in the solid state.[4][5] The key structural features are summarized in the table below.

| Parameter | Value | Reference |

| Tautomeric Form | 1H-tetrazole | [4][5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Dihedral Angle (Tetrazole-Benzene) | 52.90(4)° | [4][5] |

The non-coplanar arrangement of the tetrazole and benzene rings is a significant conformational feature. The molecules in the crystal lattice are connected by intermolecular O-H···N and C-H···O hydrogen bonds, forming a two-dimensional network.[5]

Spectroscopic Data (NMR)

| Nucleus | Expected δ (ppm) for 1H-tautomer in DMSO-d₆ | Predicted δ (ppm) for 2H-tautomer in DMSO-d₆ |

| ¹H NMR | ||

| Tetrazole C-H | ~9.5-10.0 | ~8.5-9.0 |

| Benzoic Acid Protons | ~7.5-8.2 (multiplets) | ~7.5-8.2 (multiplets) |

| Carboxylic Acid O-H | ~13.0 (broad) | ~13.0 (broad) |

| ¹³C NMR | ||

| Tetrazole C-H | ~145 | ~155 |

| Benzoic Acid C-COOH | ~130 | ~130 |

| Benzoic Acid C-Tetrazole | ~135 | ~135 |

| Aromatic Carbons | ~125-132 | ~125-132 |

| Carboxylic Acid C=O | ~167 | ~167 |

Note: Due to rapid proton exchange on the NMR timescale, a solution containing both tautomers may show a single, averaged set of signals for the tetrazole proton and carbon.[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, with a focus on techniques to investigate its tautomerism.

Synthesis of this compound

A common route to synthesize 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[1] For N-substituted tetrazoles, a subsequent alkylation or arylation step is required. A plausible synthetic route to the title compound is outlined below.

Caption: Integrated workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior, with the 1H-tautomer being the stable form in the solid state. In solution, an equilibrium between the 1H and 2H tautomers is expected, the position of which is dependent on the solvent environment. A combined approach of NMR spectroscopy and computational modeling provides a robust framework for elucidating the tautomeric preferences of this molecule. For drug development professionals, a thorough understanding of these tautomeric equilibria is essential for predicting molecular interactions, designing effective therapeutics, and ensuring consistent product characteristics.

References

A Technical Guide to the Acidity and pKa Determination of 2-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acidity Profile

2-(1H-tetrazol-1-yl)benzoic acid is a bifunctional molecule containing both a carboxylic acid group and a tetrazole ring. Both moieties contribute to the overall acidity of the compound. The carboxylic acid group is a classical acidic functional group, while the tetrazole ring is also known for its acidic N-H proton, often serving as a bioisostere for the carboxylic acid group in medicinal chemistry due to its similar acidity and metabolic stability at physiological pH.[1][2] The position of the tetrazole group on the benzoic acid ring influences the electronic environment and, consequently, the acidity of both functional groups. The tetrazole ring, being an electron-withdrawing group, is expected to increase the acidity of the benzoic acid proton compared to benzoic acid itself.[3]

Quantitative Acidity Data

No experimentally determined pKa value for this compound was found in the surveyed literature. However, the pKa values of its constituent functional groups and related isomers are well-documented and provide a basis for estimating its acidic strength.

| Compound | Functional Group | pKa Value | Comments |

| Benzoic Acid | Carboxylic Acid | ~4.20 | The parent carboxylic acid.[4] |

| Tetrazole | N-H of Tetrazole Ring | ~4.70 | The parent tetrazole ring.[2] |

| 4-Nitrobenzoic Acid | Carboxylic Acid | 3.44 | Example of a benzoic acid with a strong electron-withdrawing group.[4] |

| Salicylic Acid | Carboxylic Acid | 2.99 | Example of an ortho-substituted benzoic acid where intramolecular hydrogen bonding can influence acidity.[4] |

These values are provided for context and comparison. The actual pKa of this compound will be influenced by the electronic interplay between the two ring systems.

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established laboratory techniques. The choice of method may depend on the compound's purity, solubility, and the required precision.

Potentiometric titration is a highly precise and common method for pKa determination.[5] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change with a pH meter.[6][7]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 1 mM) in a suitable solvent.[7] For sparingly soluble compounds, aqueous-organic solvent mixtures (e.g., with methanol) can be used, though this will yield an apparent pKa specific to that solvent system.[5]

-

Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) for titration.[6][8]

-

Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a reaction vessel equipped with a magnetic stirrer.[7]

-

To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[7]

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant (NaOH solution) in small, precise increments.

-

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[7]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5]

-

Perform a minimum of three titrations to ensure reliability and calculate the average pKa and standard deviation.[7]

-

This method is suitable for compounds that possess a UV-active chromophore near the acidic center and can be used for samples with lower solubility and concentration.[5][9]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions covering a wide pH range.

-

Prepare a stock solution of the sample and dilute it to the same concentration in each buffer solution.

-

-

Spectroscopic Measurement:

-

Measure the UV-Vis absorption spectrum of the sample in each buffer solution.

-

Identify an analytical wavelength where the absorbance of the protonated and deprotonated species differs significantly.[5]

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the midpoint of the absorbance change.

-

NMR spectroscopy can determine pKa by monitoring the change in the chemical shift of a proton near the ionization site as a function of pH.[10][11]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a series of solutions of the analyte in buffers of varying, precisely known pH values.

-

Add an internal standard (e.g., DSS) for referencing.

-

-

NMR Measurement:

-

Acquire ¹H NMR spectra for each sample.

-

Identify a proton whose chemical shift is sensitive to the protonation state of either the carboxylic acid or the tetrazole ring.

-

-

Data Analysis:

-

Plot the chemical shift of the selected proton against the pH.

-

Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.

-

Visualizations

The following diagram illustrates the factors influencing the acidity of the two key protons in this compound.

Caption: Factors influencing the pKa of functional groups.

This diagram outlines the key steps in determining the pKa value using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. web.mit.edu [web.mit.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Methodological & Application

Application Notes and Protocols for 2-(1H-tetrazol-1-yl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a versatile building block in medicinal chemistry, primarily utilized for its role as a bioisostere of a carboxylic acid. The tetrazole ring offers a similar acidic proton to a carboxylic acid but can impart improved metabolic stability, lipophilicity, and potency to a drug candidate. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for its synthesis and for the biological evaluation of compounds derived from it.

The primary application of this compound and its isomers lies in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. It also serves as a scaffold for the synthesis of G protein-coupled receptor (GPR35) agonists and potential anti-inflammatory agents.

Data Presentation

The following tables summarize the biological activity of various compounds synthesized using a tetrazolyl benzoic acid scaffold. This data highlights the utility of this moiety in generating potent bioactive molecules.

Table 1: Angiotensin II Receptor (AT1) Antagonism of Tetrazole-Containing Compounds

| Compound | Structure | IC50 (nM) | Reference |

| Valsartan | A complex molecule containing a 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl moiety | Varies by assay; typically in the low nanomolar range | [1] |

| CV-11974 | 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | 11 | Not explicitly cited |

Table 2: GPR35 Agonist Activity of Tetrazole Derivatives

| Compound | Structure | EC50 (µM) | Assay Type | Reference |

| 56 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 | Dynamic Mass Redistribution (DMR) | Not explicitly cited |

| 63 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 | Dynamic Mass Redistribution (DMR) | Not explicitly cited |

Experimental Protocols

Synthesis of this compound

General Protocol for the Synthesis of 5-substituted-1H-tetrazoles from Nitriles:

-

Materials:

-

Appropriate nitrile (e.g., 2-cyanobenzoic acid)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or triethylamine hydrochloride

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution.

-